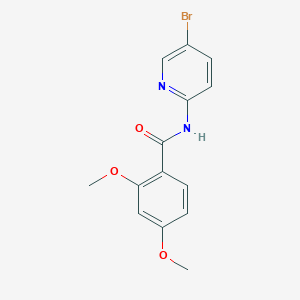
2-(4-methoxyphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide is a chemical compound that belongs to the class of amides. It is commonly referred to as MPAPA and has been extensively studied for its potential use in scientific research.
Mechanism of Action
MPAPA inhibits the activity of PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of downstream signaling pathways. The inhibition of PKC by MPAPA has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPAPA have been extensively studied. MPAPA has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MPAPA has been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPAPA in lab experiments is its specificity towards PKC. This allows for the selective inhibition of PKC without affecting other signaling pathways. However, one of the limitations of using MPAPA is its low solubility in water, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of MPAPA in scientific research. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of MPAPA. Another direction is the investigation of the potential use of MPAPA in the treatment of inflammatory diseases. Additionally, the use of MPAPA in combination with other drugs for the treatment of cancer is an area that requires further investigation.
Conclusion:
In conclusion, MPAPA is a chemical compound that has several potential applications in scientific research. Its ability to selectively inhibit PKC makes it a promising candidate for the treatment of cancer and inflammatory diseases. Further research is required to fully understand the mechanism of action and potential uses of MPAPA in scientific research.
Synthesis Methods
The synthesis of MPAPA is a complex process that involves several steps. The initial step involves the reaction of 4-methoxyphenol with sodium hydride in the presence of dimethylformamide to produce 4-methoxyphenoxide. The second step involves the reaction of 2-bromo-N-(2-pyrrolidin-1-ylphenyl)acetamide with 4-methoxyphenoxide in the presence of potassium carbonate to produce MPAPA. The purity of MPAPA can be increased by recrystallization from ethanol.
Scientific Research Applications
MPAPA has several potential applications in scientific research. It has been studied for its potential use as an inhibitor of the protein kinase C (PKC) enzyme. PKC is involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. The inhibition of PKC by MPAPA has been shown to have anti-cancer properties and can potentially be used in the treatment of cancer.
properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-pyrrolidin-1-ylphenyl)acetamide |
InChI |
InChI=1S/C19H22N2O3/c1-23-15-8-10-16(11-9-15)24-14-19(22)20-17-6-2-3-7-18(17)21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22) |
InChI Key |
GTMFQFASQQCIQX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCCC3 |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3-chloro-4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methoxy-3-methylbenzamide](/img/structure/B243683.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B243684.png)
![2-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B243685.png)
![2,6-dimethoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B243686.png)
![N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B243687.png)

![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B243693.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B243699.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]thiophene-2-carboxamide](/img/structure/B243700.png)
![5-bromo-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-furamide](/img/structure/B243702.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B243704.png)

